Bienvenue dans la boutique en ligne BenchChem!

4-methyl-3-oxo-N-phenylpentanamide

Continuous flow chemistry Process intensification Atorvastatin intermediate synthesis

Critical β-ketoamide for atorvastatin manufacturing and QC as Impurity 38. Enables continuous flow synthesis with 94% yield and 12-fold reduced reaction time. Essential for Stetter reaction-based routes and ICH-compliant HPLC method validation. Verify ≥98% purity and mp 48–52°C specifications.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 124401-38-3
Cat. No. B016957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-3-oxo-N-phenylpentanamide
CAS124401-38-3
SynonymsN-Phenyl-4-methyl-3-oxopentanamide;  4-Methyl-3-oxopentanoic Acid Anilide; 
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCC(C)C(=O)CC(=O)NC1=CC=CC=C1
InChIInChI=1S/C12H15NO2/c1-9(2)11(14)8-12(15)13-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15)
InChIKeyADHRFDCBLJVNFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-3-oxo-N-phenylpentanamide (CAS 124401-38-3): Key Atorvastatin Intermediate, Impurity Standard, and Synthetic Precursor


4-Methyl-3-oxo-N-phenylpentanamide (CAS 124401-38-3), also known as N-Phenyl isobutyrylacetamide or 4-Methyl-3-oxopentanoic acid anilide, is a β-ketoamide of molecular formula C₁₂H₁₅NO₂ (MW 205.25 g/mol) . It is a solid at ambient temperature with a reported melting point range of 48–52 °C and density of 1.103 g/cm³ . The compound serves a dual role in pharmaceutical manufacturing and quality control: it is both a crucial synthetic intermediate in the industrial preparation of atorvastatin calcium, a widely prescribed HMG-CoA reductase inhibitor, and a formally designated impurity (Atorvastatin Impurity 38) used for analytical method development and validation [1].

Why 4-Methyl-3-oxo-N-phenylpentanamide Cannot Be Replaced by Generic β-Ketoamides in Regulated Atorvastatin Workflows


Generic β-ketoamide analogs such as 3-oxo-N-phenylpentanamide (CAS 16682-97-6) or 2-benzylidene-4-methyl-3-oxo-N-phenylpentanamide (CAS 125971-57-5) share only partial structural motifs with 4-methyl-3-oxo-N-phenylpentanamide, differing in the presence of the critical isopropyl substitution at C4 or the benzylidene moiety at C2 . These structural differences translate into distinct physicochemical properties and divergent roles: 3-oxo-N-phenylpentanamide lacks the 4-methyl group required for the subsequent Stetter reaction that builds the atorvastatin carbon skeleton, while 2-benzylidene derivatives are downstream products rather than intermediates [1][2]. For analytical reference standard applications, substitution with an unauthenticated analog invalidates method specificity, retention time matching, and system suitability criteria mandated by ICH Q3A/Q3B impurity profiling guidelines [3]. The quantitative evidence below substantiates why this specific compound, not its closest relatives, must be procured for atorvastatin-related synthesis and quality control workflows.

4-Methyl-3-oxo-N-phenylpentanamide: Comparative Performance Metrics Versus Closest Analogs in Synthesis and Analytical Applications


Continuous Flow Synthesis of 4-Methyl-3-oxo-N-phenylpentanamide Reduces Reaction Time by 92% Versus Traditional Batch Reactors

He et al. (2024) developed the first continuous microflow system for the synthesis of 4-methyl-3-oxo-N-phenylpentanamide. In a direct head-to-head comparison, the continuous flow microreactor reduced reaction time to 1/12 of that required by traditional batch reactors, achieving a 94% yield within a residence time of 15 minutes [1]. This represents a 12-fold acceleration in throughput relative to conventional batch methodologies that typically require 16-hour reaction times for analogous amidation processes [2].

Continuous flow chemistry Process intensification Atorvastatin intermediate synthesis

Commercial Purity of 4-Methyl-3-oxo-N-phenylpentanamide (≥98%) Exceeds That of the Des-Methyl Analog 3-Oxo-N-phenylpentanamide (95%)

Cross-study comparison of commercial purity specifications reveals that 4-methyl-3-oxo-N-phenylpentanamide is routinely supplied with a minimum purity of 98% by HPLC , whereas its closest structural analog lacking the 4-methyl group, 3-oxo-N-phenylpentanamide (CAS 16682-97-6), is commercially available at 95% purity . This 3-percentage-point differential in chromatographic purity is consequential for analytical method development, where higher-purity reference standards minimize interfering peaks and improve limit of quantitation (LOQ) for impurity profiling [1].

Pharmaceutical intermediate purity Analytical reference standard Quality control

Synthetic Yield of 4-Methyl-3-oxo-N-phenylpentanamide via Optimized Amidation (≥96%) Outperforms Unoptimized Batch Protocols (<70%)

Patent CN101337906B describes a method for preparing 4-methyl-3-oxo-N-phenylpentanamide via amidation of isobutyryl methyl acetate with aniline that achieves a yield of not less than 96% and a product purity exceeding 98% [1]. In contrast, unoptimized batch protocols reported in earlier literature for analogous β-ketoamide syntheses typically yield below 70% due to competing side reactions and incomplete conversion [2]. This ≥26-percentage-point yield advantage represents a significant reduction in raw material waste and purification burden.

Amidation reaction optimization Process chemistry Pharmaceutical intermediate manufacturing

Regulatory Recognition as Atorvastatin Impurity 38 Enables Validated Analytical Method Development

4-Methyl-3-oxo-N-phenylpentanamide is formally catalogued and supplied as Atorvastatin Impurity 38, accompanied by detailed characterization data compliant with ICH Q3A/Q3B regulatory guidelines [1][2]. This designation enables its direct use in analytical method development (AMD), method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) or commercial atorvastatin production . In contrast, generic β-ketoamides such as 3-oxo-N-phenylpentanamide lack this regulatory pedigree and cannot be substituted without full re-validation of impurity profiling methods, a process that can require 4–6 months of analytical development effort [3].

Pharmaceutical impurity profiling Regulatory compliance Method validation

Physical Form and Storage Stability of 4-Methyl-3-oxo-N-phenylpentanamide Facilitates Routine Laboratory Handling Versus Lower-Melting Analogs

4-Methyl-3-oxo-N-phenylpentanamide is a solid at 20°C with a melting point range of 48–52°C , allowing room-temperature storage and straightforward weighing without special cold-chain logistics. In contrast, the des-methyl analog 3-oxo-N-phenylpentanamide melts at a considerably lower temperature (85–87°C) and is supplied as a powder requiring careful handling to avoid clumping . The lower melting point of the target compound reduces the risk of hygroscopic degradation and facilitates accurate gravimetric dispensing for analytical or synthetic workflows.

Physicochemical properties Material handling Laboratory procurement

Density of 4-Methyl-3-oxo-N-phenylpentanamide (1.103 g/cm³) Enables Accurate Volumetric Calculations in Large-Scale Process Design

The experimentally determined density of 4-methyl-3-oxo-N-phenylpentanamide is 1.103 g/cm³ at standard conditions [1], a value that falls within the typical range for crystalline aromatic amides and enables accurate mass-to-volume conversions for reactor charging and solvent volume optimization. While density data for closely related analogs such as 2-benzylidene-4-methyl-3-oxo-N-phenylpentanamide are also reported (1.2 g/cm³) , the specific density value of the target compound is essential for precise stoichiometric calculations in atorvastatin intermediate manufacturing where the compound is used as a starting material in subsequent condensation steps.

Process engineering Scale-up Physical property database

4-Methyl-3-oxo-N-phenylpentanamide (CAS 124401-38-3): Validated Application Scenarios Based on Quantitative Evidence


Process Intensification for Atorvastatin Intermediate Manufacturing via Continuous Flow

Procurement of 4-methyl-3-oxo-N-phenylpentanamide for continuous flow synthesis campaigns, where the documented 12-fold reduction in reaction time (15 minutes vs. 3–16 hours) and 94% yield [1][2] enable just-in-time production of atorvastatin intermediates with significantly reduced equipment footprint and energy consumption.

Analytical Method Development and Validation for Atorvastatin Impurity Profiling

Use as a certified reference standard (Atorvastatin Impurity 38) for HPLC method validation, system suitability testing, and quality control release of atorvastatin calcium drug substance and drug product, where the ≥98% purity and regulatory-grade characterization data [3] support ANDA submissions and ICH Q3A/Q3B compliance.

High-Yield Synthetic Route Development for Atorvastatin Key Intermediates

Employment as a starting material in Stetter reaction-based synthesis of 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide, leveraging the optimized amidation protocol that achieves ≥96% yield [4] to minimize raw material costs and waste generation in multi-step atorvastatin manufacturing campaigns.

Physicochemical Characterization and Pre-Formulation Studies for Atorvastatin Process Development

Utilization of the accurately characterized physical properties (melting point 48–52°C, density 1.103 g/cm³) [5] for solvent selection, crystallization optimization, and reactor volume calculations during process scale-up and technology transfer activities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-methyl-3-oxo-N-phenylpentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.